PLX-4720

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

B-Raf Inhibition

B-Raf is a protein involved in a cellular signaling pathway known as the MAPK/ERK pathway. This pathway plays a crucial role in regulating cell growth and division []. Mutations in the B-Raf gene, particularly the V600E mutation, are frequently observed in various cancers, including melanoma, colorectal cancer, and lung cancer []. These mutations lead to uncontrolled cell proliferation, a hallmark of cancer.

PLX4720 acts as a B-Raf inhibitor. By binding to the B-Raf protein, it prevents it from activating the MAPK/ERK pathway, thereby halting uncontrolled cell growth associated with cancer [].

Studies have shown that PLX4720 is a potent and selective inhibitor of B-Raf V600E with an inhibitory concentration (IC50) in the nanomolar range []. This indicates that it can effectively block the activity of the mutated B-Raf protein at very low concentrations.

Research on the Therapeutic Potential of PLX4720

PLX4720 has been primarily investigated in preclinical studies and clinical trials for the treatment of cancers harboring B-Raf V600E mutations.

Preclinical studies have demonstrated promising results, with PLX4720 showing significant anti-tumor activity in various cancer cell lines and animal models [].

Clinical trials have shown encouraging results as well. PLX4720 has been shown to induce tumor shrinkage and improve patient outcomes in some patients with B-Raf V600E-positive melanoma.

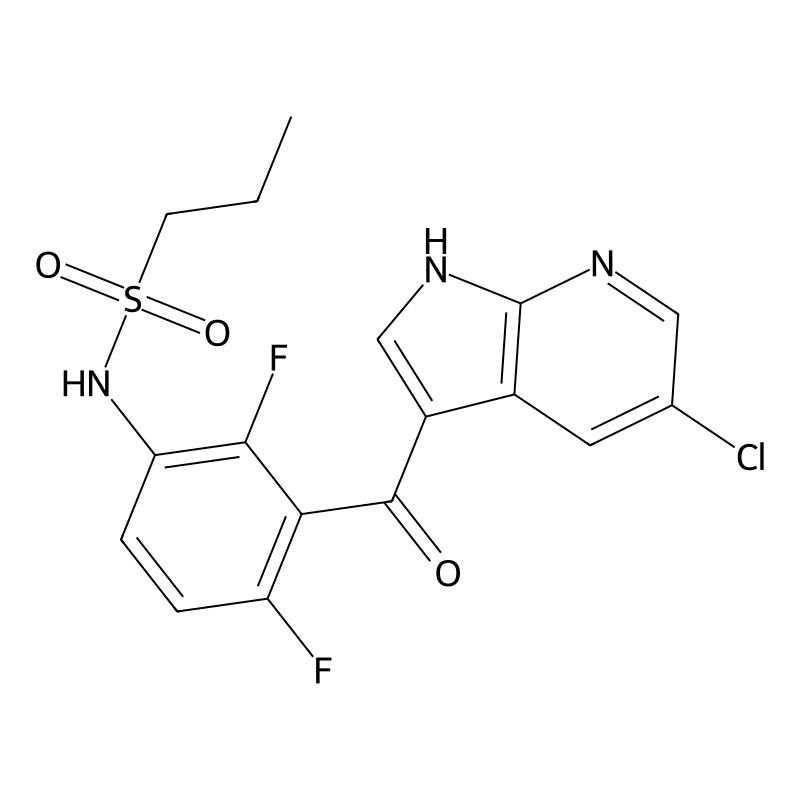

PLX-4720 is a selective inhibitor of the B-Raf kinase, specifically targeting the B-Raf V600E mutant, which is commonly associated with various cancers, particularly melanoma. This compound was initially developed to combat oncogenic signaling pathways that lead to tumor growth and proliferation. The chemical structure of PLX-4720 is characterized by its unique arrangement of functional groups that facilitate its binding to the B-Raf kinase, inhibiting its activity and thereby disrupting downstream signaling pathways essential for tumor cell survival and proliferation .

The biological activity of PLX-4720 has been extensively studied, particularly in the context of melanoma treatment. It induces significant apoptosis in B-Raf V600E-positive melanoma cells and causes cell cycle arrest. In vivo studies have demonstrated that PLX-4720 can delay tumor growth in xenograft models that express the B-Raf V600E mutation . Additionally, recent research indicates that PLX-4720 promotes the apical extrusion of transformed cells via ZAK inhibition, suggesting a novel mechanism in cancer prevention .

PLX-4720 is primarily utilized in cancer research and therapeutic applications focused on melanoma treatment. Its ability to selectively inhibit B-Raf V600E makes it a valuable candidate for targeted therapy in patients with this specific mutation. Furthermore, ongoing studies are exploring its potential use in combination therapies with other agents to enhance therapeutic efficacy and overcome resistance mechanisms .

Interaction studies have shown that PLX-4720 can effectively inhibit not only B-Raf V600E but also other kinases involved in oncogenic signaling pathways. For example, it has been reported to impact downstream signaling cascades involving MEK and ERK, leading to reduced cell proliferation and increased apoptosis in affected tumor cells. Additionally, research highlights its interaction with ZAK, which plays a role in cell competition and tumor suppression mechanisms .

PLX-4720 is part of a broader class of B-Raf inhibitors. Here are some similar compounds along with a brief comparison:

| Compound Name | Target Kinase | Selectivity | Notable Features |

|---|---|---|---|

| Dabrafenib | B-Raf V600E | High | Approved for melanoma treatment |

| Vemurafenib | B-Raf V600E | High | FDA-approved; used in combination therapies |

| Sorafenib | B-Raf (wild-type) | Moderate | Multi-kinase inhibitor; broader application in various cancers |

| GSK2118436 | B-Raf V600E | High | Investigational; shows promise in preclinical studies |

PLX-4720 stands out due to its unique mechanism involving ZAK inhibition alongside its primary action on B-Raf V600E, providing additional avenues for therapeutic application beyond traditional kinase inhibition .

X-ray Crystallography of PLX-4720 Bound to BRAF V600E (PDB 3C4C)

The three-dimensional structure of PLX-4720 in complex with BRAF V600E has been elucidated through X-ray crystallography, providing crucial insights into the molecular basis of its selective inhibition [1] [2]. The crystal structure, deposited in the Protein Data Bank as entry 3C4C, was solved using X-ray crystallography techniques at a resolution of 2.57 Å [3] [4]. The crystallographic analysis reveals exceptional structural detail of the inhibitor-kinase interaction, establishing the foundation for understanding PLX-4720's mechanism of action.

| Parameter | Value |

|---|---|

| PDB Code | 3C4C |

| Resolution (Å) | 2.57 |

| Space Group | P 21 21 21 |

| Unit Cell Parameters (Å) | a = 51.574, b = 105.502, c = 110.15 |

| Unit Cell Angles (°) | α = 90, β = 90, γ = 90 |

| Crystallization Method | Vapor Diffusion, Hanging Drop |

| Crystallization pH | 6.0 |

| Crystallization Temperature (K) | 277 |

| Crystallization Buffer | 100mM BisTris, 12.5% 2,5-hexanediol, 12% PEG3350 |

| Matthews Coefficient | 2.35 |

| Solvent Content (%) | 47.67 |

| R-factor | 0.26078 |

| R-free | 0.30334 |

| Mean Isotropic B-factor (Ų) | 18.647 |

Table 1: X-ray Crystallography Data for PLX-4720 Bound to BRAF V600E (PDB 3C4C)

The crystallographic unit contains two asymmetrically packed kinase-inhibitor complexes, indicating that the inhibitor-bound state possesses an ensemble of conformations [1]. Notably, PLX-4720 demonstrates preferential binding to the active conformation of the kinase, with 100% compound occupancy observed in the active "DFG-in" conformation compared to only 60% occupancy in the inactive "DFG-out" conformation [1] [5]. This selectivity for the active kinase conformation represents a fundamental departure from conventional kinase inhibitors and underlies PLX-4720's unique mechanism of action.

The azaindole moiety of PLX-4720 forms critical hydrogen bonding interactions with the hinge region of the kinase domain [5]. Specifically, the N7 nitrogen serves as a hydrogen bond acceptor from the backbone amide of Cys-532, while the N1 nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Gln-530 [5]. The azaindole scaffold is tightly confined within the adenine-binding region of the ATP pocket, surrounded by residues Cys-532, Trp-531, Thr-529, Leu-514, and Ala-481 [5].

Role of the Raf-Selective Pocket in Binding Specificity

The exceptional selectivity of PLX-4720 for BRAF V600E over other kinases stems from its interaction with a unique structural feature termed the "Raf-selective pocket" [1] [6]. This binding specificity is achieved through the propyl chain of the sulfonamide moiety, which extends into a small hydrophobic pocket that is essentially unique to the Raf family of kinases [1] [7].

| Kinase | IC50 (nM) | Selectivity vs BRAF V600E |

|---|---|---|

| BRAF V600E | 13.0 | 1.0 |

| BRAF (wild-type) | 160.0 | 12.3 |

| CRAF (340D/Y341D) | 6.7 | 0.5 |

| BRK | 130.0 | 10.0 |

| FRK | 1300.0 | 100.0 |

| CSK | 1500.0 | 115.4 |

| SRC | 1700.0 | 130.8 |

| FAK | 1700.0 | 130.8 |

| FGFR | 1900.0 | 146.2 |

| KDR | 2300.0 | 176.9 |

| HGK | 2800.0 | 215.4 |

| CSF1R | 3300.0 | 253.8 |

| Aurora A | 3400.0 | 261.5 |

Table 2: PLX-4720 Kinase Inhibition Profile

The Raf-selective pocket formation requires an outward movement of the αC helix, distinguishing the PLX-4720-bound conformation from other kinase-inhibitor complexes [5]. Comparison with structures of 80 other kinases revealed that very few kinases possess a similar pocket at this exact location [5]. The presence of this pocket appears to be facilitated by the V600E mutation, which stabilizes the active conformation through formation of a salt bridge between Glu600 and Lys507 [8].

The critical binding determinant for oncogenic selectivity derives from the interaction between the sulfonamide moiety and the beginning of the DFG region [1]. The propyl substitution of the sulfonamide in PLX-4720 was specifically selected to provide optimal pharmaceutical properties while maintaining selective binding to this unique pocket [5]. This structural feature explains PLX-4720's remarkable selectivity against a diverse panel of 70 other kinases, with IC50 values typically exceeding 1000 nM for off-target kinases [1] [9].

The mechanism of activation-state specificity involves differential interaction of the sulfonamide moiety with the Asp and Phe residues of the DFG sequence [1] [5]. In the active conformation, the nitrogen atom of the sulfonamide moiety forms a hydrogen bond with the main-chain NH group of Asp-594, suggesting deprotonation of the nitrogen atom [5]. The oxygen atoms of the sulfonamide simultaneously form hydrogen bonds with the backbone NH of Phe-595 and the side chain of Lys-483 [5].

| Interaction Type | PLX-4720 Atom | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Sulfonamide N | Asp-594 (backbone NH) | 2.8 |

| Hydrogen Bond | Sulfonamide O | Phe-595 (backbone NH) | 2.9 |

| Hydrogen Bond | Sulfonamide O | Lys-483 (side chain) | 3.1 |

| Hydrophobic Contact | Propyl Chain | Raf-selective pocket | N/A |

| Hydrophobic Contact | Difluorophenyl | Hydrophobic residues | N/A |

| Electrostatic | Sulfonamide | DFG motif | N/A |

| Van der Waals | Chloropyrrolo-pyridine | Hinge region | N/A |

Table 3: Key Molecular Interactions in PLX-4720-BRAF V600E Complex

Comparative Molecular Docking Studies with ABCB1 Transporters

Molecular docking studies have revealed important insights into PLX-4720's interaction with ATP-binding cassette transporters, particularly ABCB1 (P-glycoprotein), which plays a crucial role in multidrug resistance mechanisms [10] [11]. Comparative analysis between PLX-4720 and its structural analog PLX-4032 (vemurafenib) has demonstrated significant differences in their transporter interactions despite their close structural similarity [10].

Computational docking experiments using homology models of human ABCB1 based on the three-dimensional structure of mouse Abcb1a have predicted differential binding affinities for these compounds [10]. PLX-4720 demonstrates a binding energy of -7.8 kcal/mol with ABCB1, forming hydrogen bonds with ILE32 at a distance of 2.6 Å [12]. In contrast, PLX-4032 exhibits stronger interaction with ABCB1, displaying a binding energy of -8.4 kcal/mol and multiple hydrophobic contacts [10].

| Compound | Binding Energy (kcal/mol) | Key Interactions | Inhibition Potency | Rhodamine 123 Accumulation (fold increase) |

|---|---|---|---|---|

| PLX-4720 | -7.8 | ILE32 (2.6 Å) | Moderate | 2.5 |

| PLX-4032 (Vemurafenib) | -8.4 | Multiple hydrophobic contacts | Strong | 4.0 |

| Reference Inhibitor | -9.2 | Hydrogen bonds + hydrophobic | Strong | 3.8 |

Table 4: PLX-4720 Molecular Docking Results with ABCB1 Transporters

Experimental validation of these docking predictions has confirmed that PLX-4032 interferes more strongly with ABCB1 function than PLX-4720 [10] [11]. In ABCB1-transduced UKF-NB-3 cells, PLX-4032 at 20 μM induced a 4-fold enhanced rhodamine 123 accumulation compared to PLX-4720 at the same concentration, which produced only a 2.5-fold increase [11]. Furthermore, PLX-4032 reduced the IC50 for the cytotoxic ABCB1 substrate vincristine by 21-fold, while PLX-4720 achieved only a 9-fold decrease [10].

These findings demonstrate that small structural modifications can substantially alter compound interactions with promiscuous transporters like ABCB1 [10]. The differences in ABCB1 interaction between PLX-4720 and PLX-4032 are attributed to the replacement of the chlorophenyl ring in PLX-4032 with a chlorine atom in PLX-4720 [10]. This structural modification affects the compound's ability to form multiple hydrophobic contacts within the large and hydrophobic binding cavity of ABCB1 [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Eum KH, Ahn SK, Kang H, Lee M. Differential inhibitory effects of two Raf-targeting drugs, sorafenib and PLX4720, on the growth of multidrug-resistant cells. Mol Cell Biochem. 2013 Jan;372(1-2):65-74. doi: 10.1007/s11010-012-1446-0. Epub 2012 Sep 2. PubMed PMID: 22941213.

3: Shao Y, Aplin AE. BH3-only protein silencing contributes to acquired resistance to PLX4720 in human melanoma. Cell Death Differ. 2012 Dec;19(12):2029-39. doi: 10.1038/cdd.2012.94. Epub 2012 Aug 3. PubMed PMID: 22858545; PubMed Central PMCID: PMC3504716.

4: Oikonomou E, Koc M, Sourkova V, Andera L, Pintzas A. Selective BRAFV600E inhibitor PLX4720, requires TRAIL assistance to overcome oncogenic PIK3CA resistance. PLoS One. 2011;6(6):e21632. doi: 10.1371/journal.pone.0021632. Epub 2011 Jun 27. PubMed PMID: 21738740; PubMed Central PMCID: PMC3124547.

5: Nucera C, Nehs MA, Nagarkatti SS, Sadow PM, Mekel M, Fischer AH, Lin PS, Bollag GE, Lawler J, Hodin RA, Parangi S. Targeting BRAFV600E with PLX4720 displays potent antimigratory and anti-invasive activity in preclinical models of human thyroid cancer. Oncologist. 2011;16(3):296-309. doi: 10.1634/theoncologist.2010-0317. Epub 2011 Feb 25. PubMed PMID: 21355020; PubMed Central PMCID: PMC3073446.

6: Nehs MA, Nagarkatti S, Nucera C, Hodin RA, Parangi S. Thyroidectomy with neoadjuvant PLX4720 extends survival and decreases tumor burden in an orthotopic mouse model of anaplastic thyroid cancer. Surgery. 2010 Dec;148(6):1154-62; discussion 1162. doi: 10.1016/j.surg.2010.09.001. PubMed PMID: 21134546; PubMed Central PMCID: PMC3413092.

7: Jiang CC, Lai F, Thorne RF, Yang F, Liu H, Hersey P, Zhang XD. MEK-independent survival of B-RAFV600E melanoma cells selected for resistance to apoptosis induced by the RAF inhibitor PLX4720. Clin Cancer Res. 2011 Feb 15;17(4):721-30. doi: 10.1158/1078-0432.CCR-10-2225. Epub 2010 Nov 18. PubMed PMID: 21088259.

8: Kaplan FM, Shao Y, Mayberry MM, Aplin AE. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells. Oncogene. 2011 Jan 20;30(3):366-71. doi: 10.1038/onc.2010.408. Epub 2010 Sep 6. PubMed PMID: 20818433.